molecular formula C18H25NO2 B5622497 (3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol

Cat. No. B5622497
M. Wt: 287.4 g/mol
InChI Key: SXKWHIVDGPGGHM-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a class of chemicals known for their diverse chemical and physical properties, which make them of interest in various fields of chemistry and pharmacology. While specific information on this exact molecule might be limited, related compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of diastereoisomeric piperidinols, closely related to the compound , involves phenylation of piperidones followed by acylation. This method provides insights into the synthetic routes that could be applicable for the target molecule (Iorio, Ciuffa, & Damia, 1970).

Molecular Structure Analysis

Studies on compounds similar to “(3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol” show that the piperidin-4-one ring often adopts a slightly distorted chair conformation, with substituents affecting its molecular geometry. Crystal structure analysis, alongside Density Functional Theory (DFT) calculations, provides a comprehensive understanding of the molecule's 3D conformation and intermolecular interactions (Arulraj et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to various bioactive molecules. For example, cycloaddition reactions followed by reductive opening have been used to synthesize cyclopenta[c]piperidines, indicating the chemical versatility of the piperidine scaffold (Wu et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives are influenced by their molecular structure. The crystal and molecular structure studies provide information on the molecule's stability, conformational preferences, and potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of piperidine derivatives, are crucial for their potential application in drug discovery and other fields. Studies on analogous compounds reveal that substitutions at specific positions can significantly affect their binding affinities, biological activities, and selectivity towards different receptors (Dandu et al., 2012).

properties

IUPAC Name

1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-14-13-19(11-10-18(14,21)16-8-5-9-16)17(20)12-15-6-3-2-4-7-15/h2-4,6-7,14,16,21H,5,8-13H2,1H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKWHIVDGPGGHM-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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